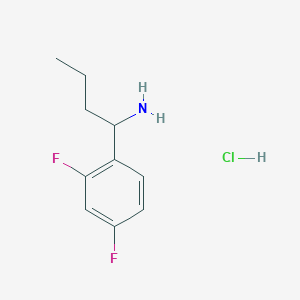

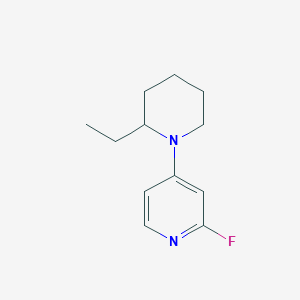

4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine

Overview

Description

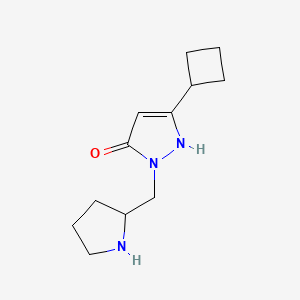

4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine, also known as 4-EFP, is a heterocyclic compound that has become increasingly important in recent years due to its unique properties and potential applications in a variety of scientific research areas. 4-EFP is a derivative of pyridine, a six-membered aromatic heterocycle, and has been studied extensively due to its ability to form strong hydrogen bonds and its relatively low toxicity. 4-EFP is an important tool in laboratory research due to its ability to bind to various biological molecules, such as proteins and enzymes, and to modulate their activity.

Scientific Research Applications

PET Radioligand for Neuropsychiatric Disorders

4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine derivatives have been researched for their potential as PET radioligands. Specifically, the cyclohexanecarboxamide derivative of this compound has shown promise due to its high brain uptake, slow brain clearance, and stability, making it a suitable candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Dopamine Transporter Binding

Research into this compound analogues has also been conducted in the context of binding to the dopamine transporter (DAT). One study examined the role of the N-substituent in these compounds for their affinity and selectivity for DAT, discovering that certain derivatives possess subnanomolar affinity and good selectivity (Prisinzano et al., 2002).

Synthesis of Antiallergic Agents

This compound has also been a part of the synthesis of novel antiallergic compounds. N-(Pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, synthesized using a derivative of this compound, have shown significant potential in antiallergic potency, leading to the development of effective new antiallergic agents (Menciu et al., 1999).

Development of Class III Antiarrhythmic Drugs

The compound has been utilized in the synthesis of new piperid-4-ylethane derivatives, which possess antiarrhythmic activity. One such compound, identified through this research, has entered clinical trials as a potential class III antiarrhythmic drug (Glushkov et al., 2011).

Synthesis and Optical Properties in Neurodegenerative Diseases

This compound derivatives have been used in the synthesis of fluorescent probes for β-amyloids, which are significant in the study of Alzheimer's disease. These compounds have shown high binding affinities toward Aβ(1–40) aggregates, making them valuable for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as piperidin-4-ol derivatives, have been evaluated for potential treatment of hiv . They have been found to exhibit antagonistic activities against the CCR5 chemokine receptor , which is an essential co-receptor in the process of HIV-1 entry .

Mode of Action

Similar compounds have been found to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the cox-1 and cox-2 enzymes , which are part of the arachidonic acid pathway. This pathway is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects .

Result of Action

Similar compounds have been found to exhibit anti-inflammatory effects by inhibiting the cox-1 and cox-2 enzymes .

properties

IUPAC Name |

4-(2-ethylpiperidin-1-yl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-2-10-5-3-4-8-15(10)11-6-7-14-12(13)9-11/h6-7,9-10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACMNIWJARASGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

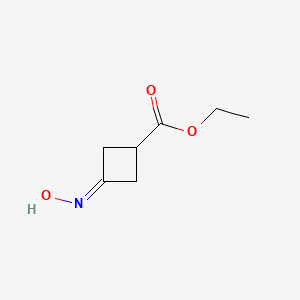

![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)